N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide
Description
N-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide is a heterocyclic compound featuring a naphthalene carboxamide core linked to a pyrrolidine ring substituted with a pyrimidin-2-yl group.
Properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-19(18-10-3-7-15-6-1-2-9-17(15)18)23-14-16-8-4-13-24(16)20-21-11-5-12-22-20/h1-3,5-7,9-12,16H,4,8,13-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYBJWQMLJVMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide is a complex molecule that interacts with several targets. It has been found to act as an antagonist of the vanilloid receptor 1 and modulate the insulin-like growth factor 1 receptor . These receptors play crucial roles in various physiological processes, including pain perception and cell growth, respectively.
Mode of Action
The compound interacts with its targets through a series of molecular interactions. It binds to the active sites of these receptors, leading to changes in their conformation and function. This interaction can inhibit or enhance the activity of these receptors, resulting in various downstream effects.
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For instance, it can inhibit a wide range of enzymes, including phosphodiesterase type 5 , isocitrate dehydrogenase 1 , endothelin-converting enzyme 1 , and vascular adhesion protein 1 . These enzymes are involved in various biological processes, such as signal transduction, energy metabolism, vasoconstriction, and immune response.
Pharmacokinetics
The presence of the pyrrolidine ring in its structure suggests that it might have good bioavailability and metabolic stability. The pyrrolidine ring is a common feature in many drugs and is known to enhance the drug’s pharmacokinetic properties.
Result of Action
The molecular and cellular effects of the compound’s action are diverse, reflecting its multiple targets and pathways. It has been reported to have antioxidative and antibacterial properties. It can also affect the cell cycle, potentially influencing cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Pyridine vs. Pyrimidine Substitutions
A closely related compound, 4-(Naphthalene-2-carboxamido)pyridin-1-ium thiocyanate–N-(pyridin-4-yl)naphthalene-2-carboxamide (hereafter Compound A ), shares the naphthalene carboxamide backbone but substitutes the pyrimidine-pyrrolidine group with a pyridine ring. Key structural differences include:
- Pyrimidine vs. Pyridine : The pyrimidine group in the target compound provides two nitrogen atoms (vs. one in pyridine), enhancing hydrogen-bonding capacity and electronic interactions.
Hydrogen-Bonding and π-π Interactions
Compound A exhibits intermolecular N–H⋯N and N–H⋯S hydrogen bonds, with π-π stacking distances of 3.5929(8) Å between naphthalene and pyridine rings . By contrast, the pyrimidine group in the target compound may engage in stronger π-π interactions due to its larger conjugated system, though experimental data are lacking. The pyrrolidine’s methylene linker could also reduce steric hindrance, enabling tighter molecular packing.
Physicochemical Properties
- Solubility : Compound A’s partial protonation (0.61 and 0.39 occupancy) enhances solubility via ionic interactions, whereas the target compound’s neutral pyrrolidine-pyrimidine system may reduce aqueous solubility.
- Crystal Packing : Compound A’s dihedral angles between pyridine and naphthalene rings (11.33° and 9.51°) suggest moderate planarity . The target compound’s pyrimidine-pyrrolidine linkage likely increases torsional flexibility, altering crystal lattice stability.
Data Table: Structural and Functional Comparison
Q & A
Q. How can the crystal structure of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide be determined experimentally?
Methodological Answer: The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD) . Key steps include:
- Growing high-quality crystals via solvent evaporation or diffusion methods.
- Collecting diffraction data with synchrotron radiation or laboratory X-ray sources.
- Refining structural parameters (e.g., bond angles, torsion angles) using software like SHELX or OLEX2.
- Validating hydrogen-bonding networks (e.g., N–H⋯N/S interactions) and π-π stacking distances (typically 3.5–3.6 Å) .
Example Data from Analogous Compounds:
| Parameter | Value (Analogous Compound) | Reference |
|---|---|---|
| π-π stacking distance | 3.5929(8) Å | |
| Dihedral angle | 9.51–11.33° |
Q. What are the recommended protocols for assessing acute toxicity in preclinical models?
Methodological Answer: Follow OECD Guidelines 423/425 for acute oral toxicity:
- Administer graded doses (e.g., 5–2000 mg/kg) to rodents (rats/mice) via oral gavage.
- Monitor systemic effects (e.g., hepatic, renal, respiratory) over 14 days .
- Use histopathology and serum biomarkers (e.g., ALT, creatinine) to confirm organ-specific toxicity.
Inclusion Criteria for Toxicity Studies (Example):
| Health Outcome | Species | Route of Exposure |
|---|---|---|
| Hepatic/Renal Effects | Laboratory mice | Oral |
| Respiratory Effects | Rats | Inhalation |
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Orthogonal Assays: Validate target engagement using surface plasmon resonance (SPR) alongside cell-based assays (e.g., cAMP or calcium flux).
- Probe-Dependent Analysis: Account for assay bias (e.g., allosteric modulation vs. orthosteric inhibition) by testing structurally diverse analogs .
- Data Normalization: Use internal controls (e.g., housekeeping genes in qPCR) and statistical tools (e.g., Grubbs’ test for outliers).
Case Study:
In G protein-coupled receptor (GPCR) studies, compounds like BD103 showed probe-dependent inhibition , requiring cross-validation with functional (e.g., β-arrestin recruitment) and binding assays (e.g., radioligand displacement) .
Q. What strategies optimize synthetic yield for this compound derivatives?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 min vs. 24 hrs) and improves purity (>95%) .
- Protecting Groups: Use tert-butoxycarbonyl (Boc) for pyrrolidine intermediates to prevent side reactions .
- Purification: Employ reverse-phase HPLC with gradients (e.g., 10–90% acetonitrile/water) to isolate isomers .
Example Yield Optimization:
| Step | Yield Improvement | Key Factor |
|---|---|---|
| Amide Coupling | 60% → 85% | HATU vs. EDC/NHS |
| Deprotection | 70% → 92% | TFA/DCM (1:4, v/v) |
Q. How can molecular dynamics (MD) simulations elucidate binding modes with target proteins?
Methodological Answer:
- Docking: Use AutoDock Vina or Schrödinger to generate initial poses.
- Simulation Parameters: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) with periodic boundary conditions.
- Analysis: Calculate binding free energy (MM-PBSA/GBSA) and hydrogen-bond occupancy (>50% stability threshold) .
Key Interactions in Analogous Systems:
| Interaction Type | Frequency (MD Trajectory) | Target Protein |
|---|---|---|
| π-π stacking | 75% | ERK kinase |
| Salt bridge (Lys52) | 60% | CXCR3 receptor |
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic (PK) Profiling: Measure plasma/tissue concentrations to confirm bioavailability.
- Metabolite Screening: Use LC-MS to identify active/inactive metabolites (e.g., cytochrome P450-mediated oxidation) .
- Species-Specific Factors: Compare protein binding (e.g., albumin) and metabolic enzymes (e.g., CYP3A4 vs. CYP2D6) .
Example Resolution:
A compound showing low cytotoxicity in vitro (IC₅₀ > 50 µM) but high toxicity in vivo (LD₅₀ < 10 mg/kg) may require adjusting dosing regimens or formulation (e.g., liposomal encapsulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
